(Tributylstannyl)acetonitrile

Organic Synthesis Palladium Catalysis Aromatic Cyanomethylation

(Tributylstannyl)acetonitrile (CAS 17729-59-8), also referred to as cyanomethyltributyltin, is an organotin compound with the molecular formula C₁₄H₂₉NSn and a molecular weight of 330.10 g/mol. It belongs to the class of α-stannyl nitriles and is primarily utilized as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and as a source of the cyanomethyl anion equivalent.

Molecular Formula C14H29NSn
Molecular Weight 330.1 g/mol
CAS No. 17729-59-8
Cat. No. B175029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tributylstannyl)acetonitrile
CAS17729-59-8
Molecular FormulaC14H29NSn
Molecular Weight330.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)CC#N
InChIInChI=1S/3C4H9.C2H2N.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H2;
InChIKeyIXGKTOUVXDBCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tributylstannyl)acetonitrile (CAS 17729-59-8): Product Overview and Procurement-Relevant Properties


(Tributylstannyl)acetonitrile (CAS 17729-59-8), also referred to as cyanomethyltributyltin, is an organotin compound with the molecular formula C₁₄H₂₉NSn and a molecular weight of 330.10 g/mol . It belongs to the class of α-stannyl nitriles and is primarily utilized as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and as a source of the cyanomethyl anion equivalent [1]. Its physicochemical properties include a refractive index of 1.4860 at 20°C and calculated water solubility of 9.2e-6 g/L at 25°C .

Workflow Stille cyanomethylation
Reagent role -CH2CN anion equivalent
Substrate fit Aryl bromides without strong EWG

Why Generic Substitution of (Tributylstannyl)acetonitrile with Other Organotin or Cyanoalkyl Reagents Is Not Advised


Generic substitution of (tributylstannyl)acetonitrile with other organotin reagents is not advised due to the unique chemical identity of the cyanomethyl group (-CH₂CN) directly bonded to the tributylstannyl moiety. Unlike tributyltin hydride (a radical reductant) or tributyltin cyanide (an ionic cyanide source), this compound serves specifically as a cyanomethyl anion equivalent in Stille-type couplings, enabling the direct transfer of the -CH₂CN unit to electrophilic partners [1]. Even among α-stannyl nitriles, the choice of alkyl groups on tin significantly influences reactivity, solubility, and purification profiles; for instance, trimethylstannyl analogs exhibit distinct polarity and volatility compared to tributylstannyl counterparts, which can alter reaction kinetics and workup procedures [2]. Furthermore, the documented hazard profile—including acute toxicity (H301, H311, H331) and aquatic chronic toxicity (H410)—necessitates that any alternative be evaluated not only for synthetic equivalency but also for comparable or improved safety handling requirements .

Property
This Compound
Potential Substitutes
Reactivity
Cyanomethyl transfer (Stille)
Bu3SnH (radical reductant) or Bu3SnCN (ionic CN- source) do not transfer -CH2CN
Polarity & workup
Tributylstannyl profile
Me3Sn analogs may alter polarity, solubility, and reaction kinetics
Aquatic hazard
H410 (Chronic 1)
Bu3SnCN carries H412 (Chronic 3); hazard classification differs

Quantitative Evidence for (Tributylstannyl)acetonitrile: Differentiating Performance and Safety Data


Aromatic Cyanomethylation via Stille Coupling: Substrate Scope Limitations for (Tributylstannyl)acetonitrile

In palladium-catalyzed reactions with aryl bromides, (tributylstannyl)acetonitrile transfers the cyanomethyl group to yield arylacetonitriles. The reaction proceeds in moderate yields with aryl bromides lacking strong electron-withdrawing groups. However, aryl bromides bearing strong electron-withdrawing substituents (e.g., acyl, cyano, nitro) cannot be applied to this reaction [1]. This substrate scope limitation is a critical differentiator from alternative cyanomethylation methods, such as Cu-catalyzed direct cyanation of arenes using acetonitrile, which may tolerate or be optimized for different electronic profiles .

Substrate scope
Class-level, Qualitative
Aryl bromides without strong EWG
vs
Alternative cyanation: broader electronic tolerance possible
Substrate electronic profile guides reagent selection.
Data from Chemistry Letters 1984; no direct quantitative comparison.
Organic Synthesis Palladium Catalysis Aromatic Cyanomethylation

Physicochemical Identity: Refractive Index and Solubility Differentiation of (Tributylstannyl)acetonitrile

(Tributylstannyl)acetonitrile exhibits a measured refractive index of 1.4860 at 20°C and a calculated aqueous solubility of 9.2e-6 g/L at 25°C . In contrast, the closely related tributyltin cyanide (tributylstannanecarbonitrile, CAS 2179-92-2) is a solid with a melting point of 93.0–96.5°C and a calculated aqueous solubility of 2.2e-3 g/L at 25°C , representing an approximately 240-fold higher water solubility than (tributylstannyl)acetonitrile. This substantial difference in physical state and aqueous solubility directly impacts handling protocols, solvent selection for reactions, and purification strategies.

Aqueous solubility
Head-to-head
9.2e-6 g/L (25°C)
vs
Bu3SnCN: 2.2e-3 g/L (25°C)
~240-fold lower solubility; may simplify aqueous workup.
Calculated via ACD/Labs; physical state differs.
Physicochemical Characterization Quality Control Organotin Reagents

GHS Hazard Classification of (Tributylstannyl)acetonitrile: Acute Toxicity and Environmental Hazard Profile

(Tributylstannyl)acetonitrile carries GHS hazard statements including H301 (toxic if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) . In contrast, tributyltin cyanide (CAS 2179-92-2) is classified with H301, H311, H331, H319, H315, H335, and H412 (harmful to aquatic life with long-lasting effects) . The key differentiation lies in the aquatic toxicity category: H410 (Aquatic Acute 1/Aquatic Chronic 1) for (tributylstannyl)acetonitrile versus H412 (Aquatic Chronic 3) for tributyltin cyanide, indicating a higher environmental hazard classification for the target compound.

Aquatic hazard
Head-to-head
H410 (Acute/Chronic 1)
vs
Bu3SnCN: H412 (Chronic 3)
Higher aquatic hazard classification; review waste-handling protocols.
Per GHS classification and SDS data.
Safety Assessment GHS Compliance Organotin Toxicology

Pd-Catalyzed Condensation with Reactive Aldehydes: Yield Outcomes for (Tributylstannyl)acetonitrile

Palladium-catalyzed condensation of cyanomethyltributyltin with reactive aldehydes, such as nitrobenzaldehydes, proceeds at ambient temperature in polar solvents to afford high yields of condensation products [1]. In contrast, no reaction occurs with less electrophilic aldehydes such as benzaldehyde under identical conditions [1]. This chemoselectivity profile differentiates (tributylstannyl)acetonitrile from more broadly reactive cyanomethylation reagents or from ionic cyanide sources that may exhibit different aldehyde reactivity patterns. Direct yield comparison data against alternative cyanomethyl anion equivalents was not located in the identified literature sources.

Aldehyde selectivity
Supporting evidence
Nitrobenzaldehydes: high yield
vs
Benzaldehyde: no reaction
Selective for electron-deficient aldehydes.
Data from Sciencedirect 2001; comparator data not available.
Aldol Condensation Palladium Catalysis Organotin Reagents

Procurement-Driven Application Scenarios for (Tributylstannyl)acetonitrile in Research and Development


Synthesis of Arylacetonitrile Derivatives via Palladium-Catalyzed Stille Coupling

(Tributylstannyl)acetonitrile serves as a cyanomethyl transfer reagent in palladium-catalyzed reactions with aryl bromides lacking strong electron-withdrawing substituents, yielding arylacetonitriles in moderate yields [1]. This methodology is applicable for constructing benzyl cyanide scaffolds where the aryl partner is electronically compatible, and where alternative cyanomethylation routes (e.g., Cu-catalyzed direct arene cyanation) are not optimal due to directing-group requirements or catalyst availability .

Selective Functionalization of Electron-Deficient Aldehydes via Pd-Catalyzed Condensation

This compound enables palladium-catalyzed condensation with reactive aldehydes such as nitrobenzaldehydes, proceeding at ambient temperature in polar solvents to give high yields of condensation products while leaving less electrophilic aldehydes (e.g., benzaldehyde) unreacted [1]. This chemoselectivity is valuable in multistep syntheses where selective functionalization of an electron-deficient aldehyde must occur without perturbing other carbonyl moieties in the molecule.

Stille Coupling in Radiotracer Precursor Synthesis

(Tributylstannyl)acetonitrile and related tributylstannyl-containing prosthetic groups are employed in the synthesis of radiolabeled compounds, where the tributylstannyl moiety serves as a leaving group for radioiodination (e.g., with I-123 or I-125) [1]. In the context of PSMA-targeting radiopharmaceuticals, tributylstannyl benzoic acid prosthetic groups are conjugated to peptide sequences, with radionuclide introduction occurring in the final synthetic step to minimize operator exposure and radiochemical degradation [1].

Application
Selection Property
Validation Focus
Arylacetonitrile synthesis
Cyanomethyl transfer via Stille coupling
Substrate electronic compatibility (non-EWG aryl bromides)
Chemoselective aldehyde functionalization
Aldehyde electrophilicity-dependent reactivity
Selectivity for electron-deficient aldehydes over unactivated ones
Organotin intermediate for radiotracer research
Stille-type cyanomethyl transfer for precursor assembly
Compatibility with downstream radiolabeling and precursor stability

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